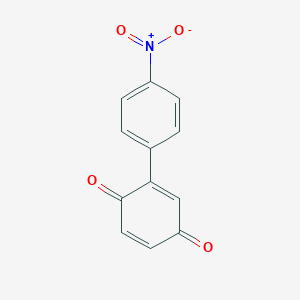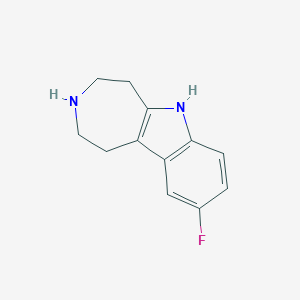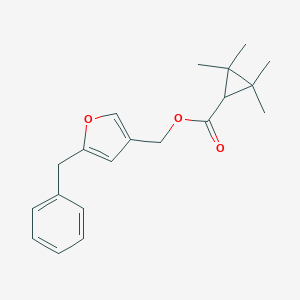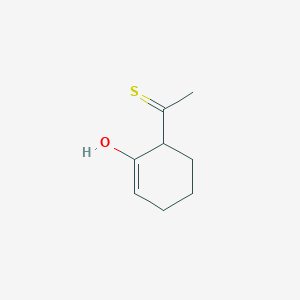
Cyclohexanone, 2-(thioacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-(thioacetyl)- is an organic compound that is commonly used in scientific research for its unique properties. This compound is also known as 2-(thioacetyl)cyclohexanone or TAC and has a molecular formula of C8H12OS. TAC is a yellow liquid that has a strong odor and is soluble in organic solvents such as ethanol and chloroform.
Wirkmechanismus
The mechanism of action of TAC is not well understood. However, it is believed that TAC acts as a nucleophile and can react with various electrophiles to form thioesters. TAC has also been shown to undergo various chemical reactions, including oxidation and reduction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of TAC. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen. TAC has also been shown to have antimicrobial properties and has been used in the development of antibacterial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TAC in lab experiments is its ease of synthesis. TAC is also relatively stable and can be stored for extended periods of time. However, one limitation of TAC is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the use of TAC in scientific research. One potential application is in the development of new antibacterial agents. TAC has been shown to have antimicrobial properties and could be used as a starting point for the development of new drugs. Another potential application is in the synthesis of new heterocyclic compounds, which could have potential applications in the pharmaceutical industry. Overall, TAC is a versatile compound that has potential applications in a variety of scientific research areas.
Synthesemethoden
TAC can be synthesized by reacting cyclohexanone with thioacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields TAC and water as the byproduct. The synthesis of TAC is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
TAC has been used in a variety of scientific research applications due to its unique properties. One of the most common applications of TAC is in the synthesis of thioesters, which are important intermediates in organic synthesis. TAC has also been used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
15578-82-2 |
|---|---|
Produktname |
Cyclohexanone, 2-(thioacetyl)- |
Molekularformel |
C8H12OS |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
1-(2-hydroxycyclohex-2-en-1-yl)ethanethione |
InChI |
InChI=1S/C8H12OS/c1-6(10)7-4-2-3-5-8(7)9/h5,7,9H,2-4H2,1H3 |
InChI-Schlüssel |
APYYINKRGGMOSK-UHFFFAOYSA-N |
SMILES |
CC(=S)C1CCCC=C1O |
Kanonische SMILES |
CC(=S)C1CCCC=C1O |
Synonyme |
1-(2-hydroxy-1-cyclohex-2-enyl)ethanethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



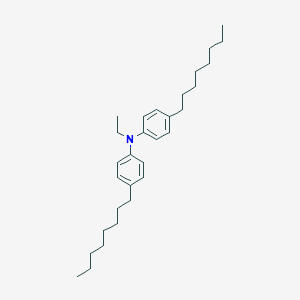
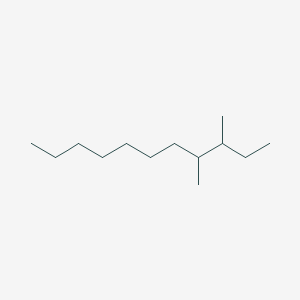
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)








